

Structure-activity relationship of 2-(1H-Pyrazol-4-yl)morpholine analogs.

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride
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Structure-Activity Relationship of 2-(1H-Pyrazol-4-yl)morpholine Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: GCN2 Kinase Inhibition and Oncology Applications

Executive Summary: The Rise of C-Linked Morpholine-Pyrazoles

The 2-(1H-Pyrazol-4-yl)morpholine scaffold represents a distinct structural departure from the ubiquitous N-morpholino kinase inhibitors found in drugs like gefitinib or momelotinib. Unlike the common nitrogen-linked morpholines, this scaffold features a carbon-carbon (C-C) bond between the morpholine C2 position and the pyrazole C4 position.

This specific connectivity creates a unique 3D vector for exploring the ATP-binding pockets of kinases, most notably General Control Nonderepressible 2 (GCN2). As a critical sensor of

amino acid homeostasis, GCN2 is a high-value target for immuno-oncology and metabolic reprogramming in cancer. This guide analyzes the structure-activity relationship (SAR) of these analogs, comparing their efficacy and selectivity against standard GCN2 inhibitors and providing actionable synthesis protocols.

Structural Analysis & SAR Logic

The core scaffold consists of a morpholine ring substituted at the 2-position by a pyrazole moiety. The SAR is governed by three primary vectors:

Vector A: The Pyrazole "Hinge Binder" (C4-Linkage)

- Role: The pyrazole ring often serves as the primary hydrogen bond donor/acceptor pair interacting with the kinase hinge region.
- SAR Insight: The C4-attachment to the morpholine allows the pyrazole to pivot, accommodating different "gatekeeper" residues. Unsubstituted N1-H pyrazoles generally show higher affinity due to H-bond donor capability, while N1-alkylation can tune selectivity but may reduce potency if the pocket is sterically restricted.

Vector B: The Morpholine "Solvent Front" (N4-Position)

- Role: The morpholine nitrogen (N4) is the primary handle for solubilizing groups or tails that reach into the solvent-exposed region of the kinase.
- SAR Insight:
 - Free Amine (NH): Often inactive or poor cellular permeability.
 - Amides/Ureas: Converting N4 to an amide or urea significantly improves potency by engaging the ribose-binding pocket or specific aspartate residues (e.g., DFG motif interactions).
 - Rigidity: Fusing the morpholine into bicyclic systems (e.g., bridged morpholines) can lock the conformation, potentially enhancing selectivity for GCN2 over related kinases like PERK.

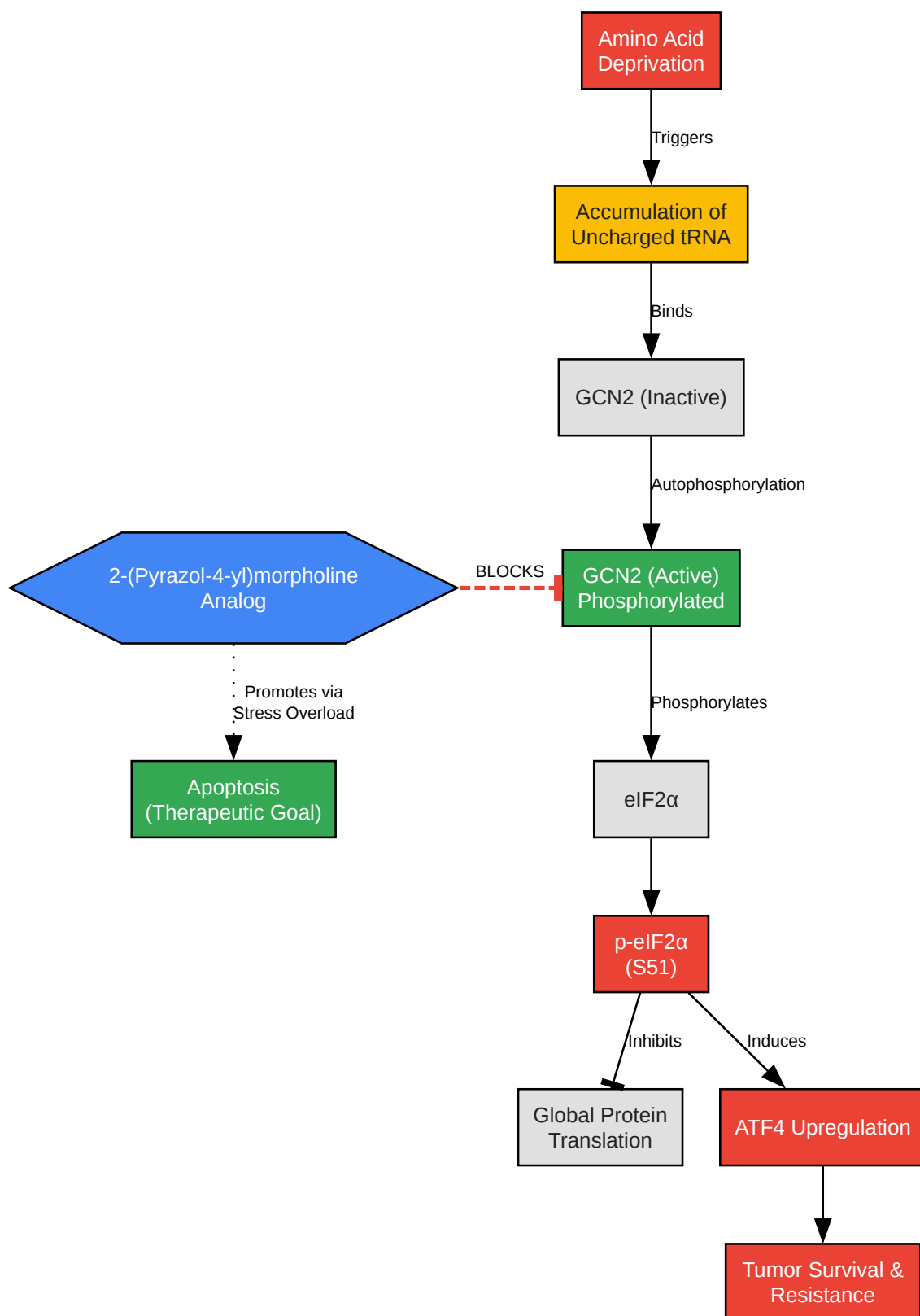
Vector C: The Chiral Center (C2-Morpholine)

- Role: The C2 position is a chiral center.
- SAR Insight: Kinase pockets are inherently chiral. One enantiomer (often S or R depending on the specific binding mode) typically exhibits >100-fold greater potency. Enantioselective synthesis or chiral separation is critical for maximizing the therapeutic index.

Mechanism of Action: GCN2 Pathway

GCN2 acts as a metabolic checkpoint. Under amino acid starvation, GCN2 phosphorylates eIF2

, halting global protein synthesis while upregulating ATF4 to promote survival. In cancer, blocking GCN2 prevents tumors from adapting to nutrient stress (e.g., caused by Asparaginase therapy).[1]



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Figure 1: Mechanism of GCN2 inhibition. The 2-(pyrazol-4-yl)morpholine analogs competitively inhibit the ATP-binding site of GCN2, preventing eIF2

phosphorylation and sensitizing tumor cells to metabolic stress.

Comparative Performance Guide

This section compares the 2-(1H-Pyrazol-4-yl)morpholine class against standard GCN2 inhibitors and generic kinase scaffolds.

Table 1: Performance Benchmarking

Feature	2-(1H-Pyrazol-4-yl)morpholine Class	GCN2-IN-1 (Standard)	N-Morpholino Kinase Inhibitors
Primary Target	GCN2 (< 10 nM)	GCN2 (~ 2-5 nM)	JAK, PI3K, mTOR
Binding Mode	Type I / I½ (ATP Competitive)	Type I (ATP Competitive)	Varied (Type I or II)
Selectivity Profile	High selectivity vs. PERK/PKR due to chiral C2-vector.	Moderate; often hits other stress kinases.	Low; often promiscuous across kinome.
Physiochemical	High solubility (polar morpholine); Low LogP.	Moderate solubility; often requires formulation.	High LogP (lipophilic); metabolic liabilities.
Key Liability	Synthesis complexity (Chiral center formation).	Poor oral bioavailability in early gens.	Off-target toxicity (e.g., CYP inhibition).
Clinical Status	Preclinical / Early Phase (Patented Series).	Preclinical Tools.[2]	Multiple FDA Approved (e.g., Gefitinib).[2]

Why Choose the 2-Pyrazolyl Scaffold?

- Novelty: Escapes the IP space of crowded N-morpholine inhibitors.

- **Vector Control:** The C-C bond allows precise positioning of the pyrazole in the hinge region without the rotational entropy penalty seen in longer linkers.
- **Metabolic Stability:** Unlike N-linked morpholines which are prone to oxidative ring opening, the C-linked scaffold is often more metabolically robust.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Reference: Adapted from WO2019148132A1 (GCN2 Inhibitors)

Objective: Synthesize tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate.

Reagents:

- tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (Starting Material)[3]
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Hydrazine hydrate[3]
- Ethanol (EtOH), DMF

Step-by-Step Methodology:

- **Enaminone Formation:**
 - Dissolve tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (25 mmol) in DMF (50 mL).
 - Add DMF-DMA (50 mmol, 2.0 eq).
 - Stir at 80 °C for 17 hours under atmosphere.
 - Checkpoint: Monitor by LCMS for the disappearance of starting material and formation of the enaminone intermediate.
 - Concentrate in vacuo to remove DMF and excess DMF-DMA.

- Cyclization (Pyrazole Ring Closure):
 - Redissolve the crude residue in Ethanol (100 mL).
 - Add Hydrazine hydrate (26.5 mmol, 1.05 eq) dropwise at ambient temperature.
 - Stir for 3 hours at room temperature.
 - Mechanism:^[2]^[4] Hydrazine attacks the enaminone, followed by cyclization and dehydration to form the pyrazole ring.
- Purification:
 - Remove solvent in vacuo.
 - Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: Petroleum Ether / Ethyl Acetate (Gradient 0-100% EtOAc).
 - Yield: Expect ~37% yield of a yellow solid.
 - Validation:

H NMR (500 MHz, CDCl₃)

)

7.63 (s, 2H, Pyrazole-H), 4.52 (dd, 1H, Morpholine-H₂).

Protocol B: GCN2 Kinase Assay (ADP-Glo)

Objective: Determine

of analogs.

- Preparation: Dilute compounds in DMSO (3-fold serial dilutions).
- Reaction Mix: Recombinant human GCN2 (5-10 nM), substrate (eIF2

peptide), and ATP (at

, typically 10-50

M) in kinase buffer.

- Incubation: Add compound (10 nL) to Reaction Mix (5 L). Incubate 60 min at RT.
- Detection: Add ADP-Glo™ Reagent (5 L) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent (10 L) to convert ADP to Luciferase signal.
- Analysis: Read Luminescence. Fit curves using non-linear regression (GraphPad Prism).

References

- Source: WO2019148132A1 (Google Patents)
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- Morpholine Scaffolds in Medicinal Chemistry
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- Inhibition of GCN2 Sensitizes Cancer Cells to Asparaginase
 - Source: Nakamura, A. et al. (2018). "Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase."^[5] PNAS.

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